![molecular formula C12H15N3O4 B13029847 tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B13029847.png)
tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a nitro group and a tert-butyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate typically involves a multi-step process. One common method includes the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile or its ester derivatives . This reaction is carried out under controlled conditions to ensure the formation of the desired pyrrolopyridine skeleton.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.
Cyclization: Acidic or basic conditions can be employed depending on the desired product.
Major Products Formed
Reduction: Formation of tert-Butyl 3-amino-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate.
Substitution: Formation of various substituted pyrrolopyridine derivatives.
Cyclization: Formation of fused heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors.
Material Science: The compound’s unique structure makes it suitable for use in organic electronics and photonic materials.
Biological Studies: It serves as a probe in studying biological pathways and enzyme interactions.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is primarily related to its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain kinases by binding to the active site and blocking substrate access . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
Uniqueness
tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a versatile intermediate for further chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C12H15N3O4 |
|---|---|
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
tert-butyl 3-nitro-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C12H15N3O4/c1-12(2,3)19-11(16)14-6-8-4-9(15(17)18)5-13-10(8)7-14/h4-5H,6-7H2,1-3H3 |
InChI-Schlüssel |
QCTISLOHRDSULU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


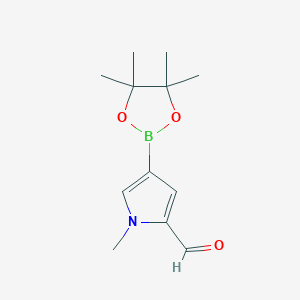
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid](/img/structure/B13029786.png)
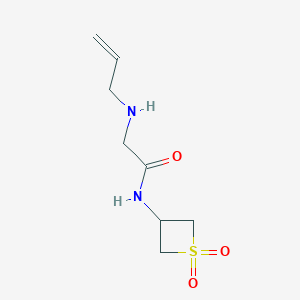
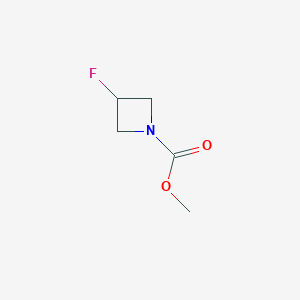
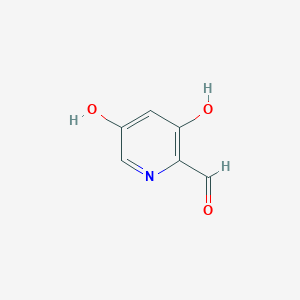

![4'-Methyl-[2,2'-bipyridin]-4-amine](/img/structure/B13029816.png)
![3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid](/img/structure/B13029822.png)
![3-Methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13029824.png)
![6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13029833.png)
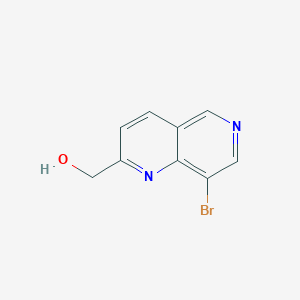
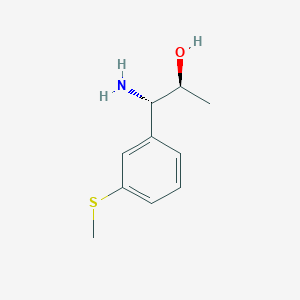
![5,7-Dimethoxythieno[3,2-b]pyridine](/img/structure/B13029846.png)

